molecular formula C13H18O B072701 2-Cyclohexyl-4-methylphenol CAS No. 1596-09-4

2-Cyclohexyl-4-methylphenol

Cat. No. B072701
CAS RN: 1596-09-4
M. Wt: 190.28 g/mol
InChI Key: GTLMTHAWEBRMGI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methylphenol is a chemical compound belonging to the family of phenols. This class of compounds is known for its diverse applications and properties, including potential use in organic synthesis, materials science, and possibly pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 2-Cyclohexyl-4-methylphenol often involves complex organic reactions. For instance, the synthesis of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one was reported by Shi et al. (2007), showcasing the intricate nature of synthesizing cyclohexenone rings and their derivatives (Shi et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Cyclohexyl-4-methylphenol often features cyclohexenone rings and phenolic structures. For example, Guo et al. (2001) studied the photochemical rearrangements of 2-phenyl-2,5-cyclohexadien-1-ones, providing insights into the molecular dynamics and structure of these compounds (Guo et al., 2001).

Chemical Reactions and Properties

Various chemical reactions are key to the formation and transformation of cyclohexylphenols. For example, Rasulov et al. (2007) explored the cycloalkylation of phenol with 1-methylcyclopentene and 1-methylcyclohexene, shedding light on the types of reactions these compounds undergo (Rasulov et al., 2007).

Physical Properties Analysis

The physical properties of cyclohexylphenols and related compounds can be quite diverse. Clifford et al. (1972) synthesized and tested various substituted 2- and 4-cyclohexylphenols, providing data on their physical characteristics in relation to their fungicidal activity (Clifford et al., 1972).

Scientific Research Applications

  • Alkylation of p-cresol with cyclohexene : 2-Cyclohexyl-4-methylphenol is obtained through the alkylation of p-cresol with cyclohexene in the presence of benzenesulphonic acid. This method provides a high yield of 2-Cyclohexyl-4-methylphenol, which is further converted to 2,6-dicyclohexyl-4-methylphenol (Saha, Mosihuzzaman, & Saha, 1996).

  • Dearomatization of Phenols and Anilines : A study discusses the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

  • Electrochemical sensor for herbicide MCPA : An electrochemical sensor was developed for the quantitative determination of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) and its main transformation product, 4-chloro-2-methylphenol. This sensor was successfully applied to environmental monitoring and photodegradation studies (Rahemi et al., 2015).

  • Heteronuclear Macrocyclic Iron-Copper Complex Catalyst : This study reports on the synthesis of FeCuL1 and FeCuL2 complexes of 2,6-diformyl-4-methylphenol and their use as a catalyst for the oxidation of cyclohexane, showing significant potential in catalysis (Kishore & Kumar, 2007).

  • Removal and biotransformation of 4-nonylphenol : A consortium of microorganisms, including Arthrospira maxima and Chlorella vulgaris, was employed to remove 4-Nonylphenol from water, demonstrating significant potential in environmental bioremediation (López-Pacheco et al., 2019).

  • Selected ion flow tube study of reactions with phenols : This research provides insights into the reactions of various phenols with H3O+, NO+, and O2+• ions, offering valuable information for the analysis of these compounds in air by selected ion flow tube mass spectrometry (Wang, Španěl, & Smith, 2004).

Safety And Hazards

2-Cyclohexyl-4-methylphenol is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2-cyclohexyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMTHAWEBRMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166693
Record name Phenol, 2-cyclohexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-4-methylphenol

CAS RN

1596-09-4
Record name 2-Cyclohexyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1596-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexyl-p-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-cyclohexyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CYCLOHEXYL-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To carry out the process, a mixture of zeolite and p-cresol is for example heated to the desired reaction temperature with stirring. Cyclohexanol is then added in accordance with the amount of evolved water. In the case of a reaction batch of 2-4 moles of p-cresol, this generally requires a period of 3-6 hours. After all the cyclohexanol has been added, the reaction mixture is stirred at the reaction temperature for a further 2-4 hours. The 4-methyl-2-cyclohexylphenol can then be isolated from the reaction mixture by separating methods known to the person skilled in the art. For instance, it is possible first to remove the zeolite by filtration or centrifuging. However, it is also possible to leave the zeolite at elevated temperature after the reaction has ended and to decant or siphon off the reaction mixture. Such a procedure leaves the repeatedly reusable catalyst in the reaction vessel, in which, after renewed addition of p-cresol and subsequent addition of cyclohexanol, further reaction products can be obtained. The reaction mixture from which the zeolite has been removed can advantageously be worked up further by distillation. The resulting excess p-cresol is recycled.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Kamruzzaman, AA Rana, M Saha - Bangladesh Journal of …, 2012 - academia.edu
… The reaction gave 2-cyclohexyl-4-methylphenol. The effects of the variation of temperature, … Like cyclohexyl m-cresol, the yield of 2-cyclohexyl-4methylphenol increased with the …
Number of citations: 3 www.academia.edu
M Saha, M Mosihuzzaman, S Saha - 1996 - nopr.niscpr.res.in
… 2-Cyclohexyl-4methylphenol was distilled at atmospheric pres… of 2-cyclohexyl-4-methylphenol, time of addition 2h and time of stirring = 2h. UV-spectrum of 2-cyclohexyl-4-methylphenol …
Number of citations: 18 nopr.niscpr.res.in
J Sun, Y Shan, Y Xu, Y Cui… - Journal of Polymer …, 2004 - Wiley Online Library
… 2-Cyclohexyl-4-methylphenol (1) was prepared from p-cresol by alkylation in the presence of anhydrous AlCl 3 with cyclohexyl chloride in a 69.5% yield. The treatment of 1 with para-…
Number of citations: 37 onlinelibrary.wiley.com
M Saha, HC Dey, MZ Karim, M Ismail… - Bangladesh Journal of …, 2008 - Citeseer
Isomeric cresols have been cycloalkylated with cyclohexene in the presence of p-toluenesulphonic acid as catalyst. The effects of the variation of temperature, molar ratio of cresol to …
Number of citations: 3 citeseerx.ist.psu.edu
H El Sayed, N Tahir
Number of citations: 0
H El Sayed, N Tahir
Number of citations: 0
A Ali, MEI Badawy, RA Shah, W Rehman, YE Kilany… - Der ChemicaSinica, 2017
Number of citations: 8
Y Koike, H Okawa, T Inazu - Memoirs of the Faculty of Science, Kyushu University …, 1967
Number of citations: 0
Y KOIKE, H OKAWA, T INAZU, T YOSHINO - Memoirs of the Faculty of Science …, 1967
Number of citations: 0
A Akbar, EIB Mohamed, S Raza, R Wajid, ELK Yeldez… - Der Chem Sin, 2017
Number of citations: 2

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